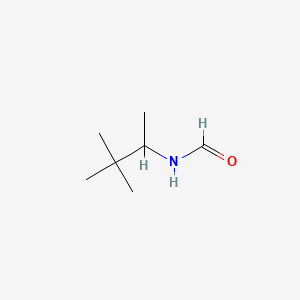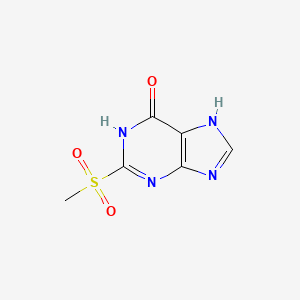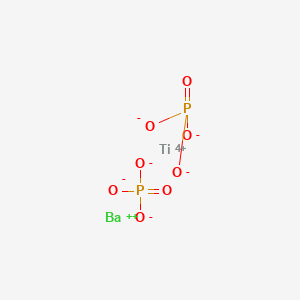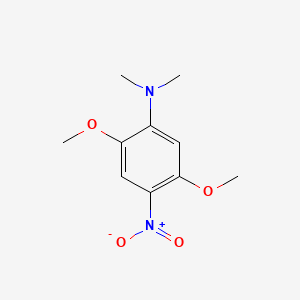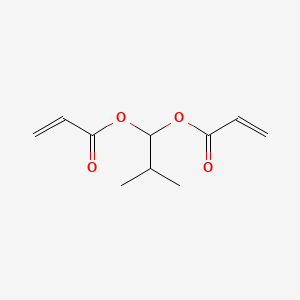
2-Methylpropylidene diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropylidene diacrylate is an organic compound with the molecular formula C10H14O4. It is a diacrylate ester derived from the reaction of acrylic acid with 2-methylpropylidene glycol. This compound is known for its use in the production of polymers and resins, particularly in the field of UV-curable coatings and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropylidene diacrylate can be synthesized through the esterification of 2-methylpropylidene glycol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropylidene diacrylate primarily undergoes polymerization reactions due to the presence of the acrylate groups. These reactions can be initiated by free radicals, UV light, or heat. The compound can also participate in addition reactions with nucleophiles .
Common Reagents and Conditions
Polymerization: Initiated by free radicals (e.g., benzoyl peroxide), UV light, or heat.
Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate groups under mild conditions.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers and resins. These materials are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Scientific Research Applications
2-Methylpropylidene diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and other biomedical applications.
Industry: Applied in the production of UV-curable coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action for 2-methylpropylidene diacrylate involves its polymerization to form cross-linked networks. The acrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer network. This network provides the material with its characteristic mechanical strength and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol diacrylate (EGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
Comparison
2-Methylpropylidene diacrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to ethylene glycol diacrylate and polypropylene glycol diacrylate, this compound provides enhanced mechanical properties and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
94231-39-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2-methyl-1-prop-2-enoyloxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-5-8(11)13-10(7(3)4)14-9(12)6-2/h5-7,10H,1-2H2,3-4H3 |
InChI Key |
ATRNAQROAWBAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


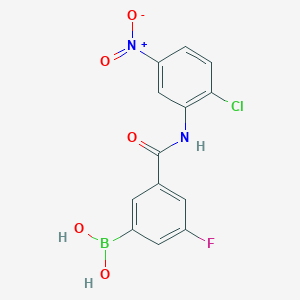
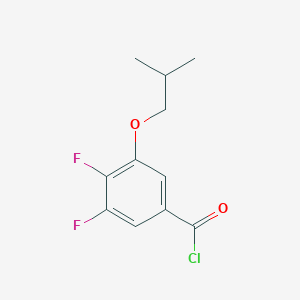
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

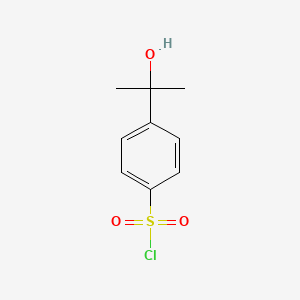
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

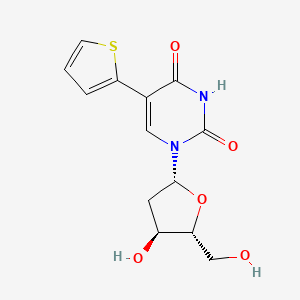
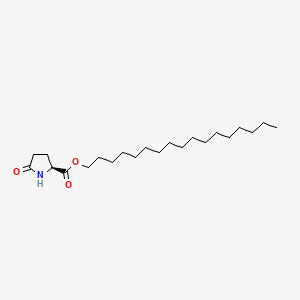
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
